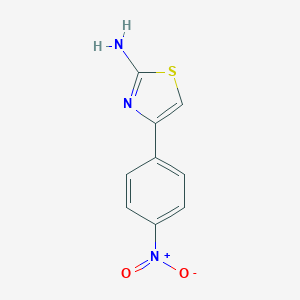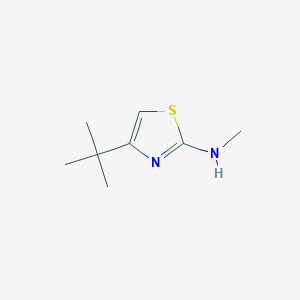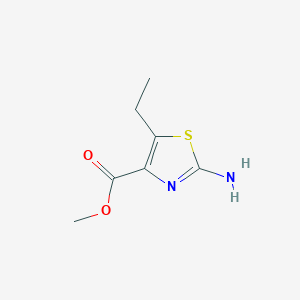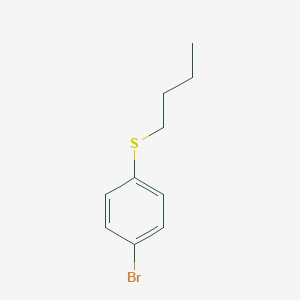
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione, also known as HE-NE, is a pyrimidinedione derivative that has been extensively studied in the field of medicinal chemistry. It possesses a unique chemical structure that makes it a promising candidate for the development of novel drugs.
作用機序
Mode of Action
For instance, it has been suggested that the compound may inhibit the activity of its target proteins, thereby affecting the cellular processes they are involved in .
Biochemical Pathways
The compound is likely to affect several biochemical pathways due to its interaction with multiple protein targets. For instance, it may influence the mTOR signaling pathway through its interaction with Ribosomal protein S6 kinase alpha-1 . This pathway is involved in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription.
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, such as its chemical structure and the presence of certain functional groups .
Result of Action
The compound’s interaction with its targets and its influence on various biochemical pathways can lead to a range of molecular and cellular effects. For instance, it may inhibit cell proliferation and induce cell cycle arrest, thereby exerting anti-cancer effects . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by factors such as pH and temperature . Furthermore, the compound’s action and efficacy can be influenced by the presence of other molecules in its environment, such as other drugs or proteins.
実験室実験の利点と制限
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione has several advantages and limitations for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It has been found to be stable under a wide range of conditions. However, it is highly insoluble in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione. One area of interest is the development of novel drugs based on the structure of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione. Another area of interest is the study of the mechanism of action of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione, which could lead to the development of more effective drugs. Additionally, the potential use of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione in the treatment of viral infections and inflammatory diseases should be further explored. Finally, the development of new methods for the synthesis and purification of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione could lead to more efficient and cost-effective production of this compound.
合成法
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione can be synthesized through a multistep process that involves the reaction of 2,4-pyrimidinedione with ethyl chloroacetate, followed by hydrolysis and reduction with sodium borohydride. The resulting product is then treated with 2-aminoethanol to obtain 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione. This method has been optimized to yield high purity and yield of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione.
科学的研究の応用
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
特性
IUPAC Name |
6-(2-hydroxyethylamino)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-10-6(9-3-4-12)5-7(13)11(2)8(10)14/h5,9,12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANWQZBIYRXADC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364843 |
Source


|
| Record name | 6-[(2-Hydroxyethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione | |
CAS RN |
5770-44-5 |
Source


|
| Record name | 6-[(2-Hydroxyethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














